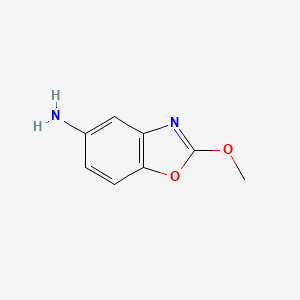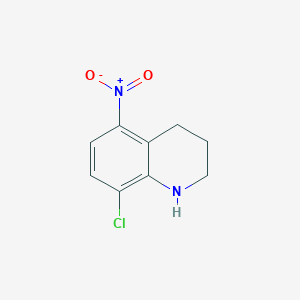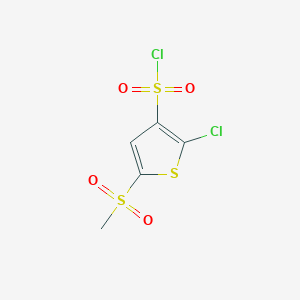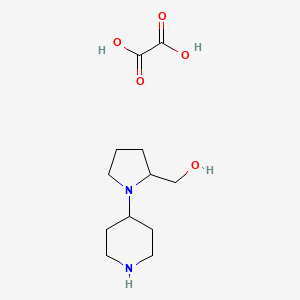
3-溴-5,6,7,8-四氢-1,6-萘啶二盐酸盐
描述
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrN2 . The InChI string isInChI=1S/C8H9BrN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 . The Canonical SMILES string is C1CNCC2=C1N=CC(=C2)Br . Physical and Chemical Properties Analysis
The molecular weight of this compound is 213.07 g/mol . It has a complexity of 140 . The topological polar surface area is 24.9 Ų . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The exact mass and monoisotopic mass are both 211.99491 g/mol .科学研究应用
溴化和胺化反应
萘啶及其衍生物会发生有趣的化学转化,例如溴化和胺化,这对于合成各种有机化合物至关重要。例如,噻吩稠合的萘啶已成功地进行了溴化,导致在某些位置区域选择性地溴化。这为合成在有机合成和药理学中至关重要的具有特定取代基的化合物提供了一条途径(J. Malm 等人,1994)。
合成方法
由溴化前体合成四氢萘啶是研究的一个关键领域。已经开发了还原胺化和其他合成策略来创建各种萘啶衍生物。这些合成方法对于生产用于药物化学和材料科学的化合物至关重要(Dmytro Sierov 等人,2020)。
药理学应用
萘啶的一些衍生物表现出潜在的药理活性。例如,某些萘啶化合物已对其对乙酰胆碱酯酶的抑制作用进行了评估,乙酰胆碱酯酶是治疗阿尔茨海默病等神经退行性疾病的酶靶点。这证明了这些化合物在设计新的治疗剂中的相关性(S. Vanlaer 等人,2009)。
新型有机转化
萘啶衍生物也参与独特的有机反应,产生具有意外结构和性质的新型化合物。这些转化对于扩展有机合成的工具包至关重要,允许创建具有特定功能的新材料和药物(S. Sirakanyan 等人,2014)。
安全和危害
属性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;;/h3,5,10H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMQONBAXDTPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
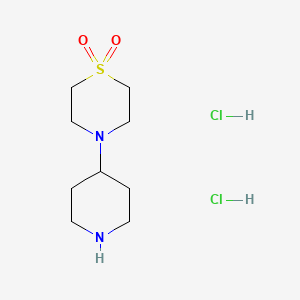
![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1457349.png)
![3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457352.png)

